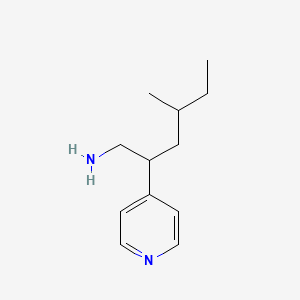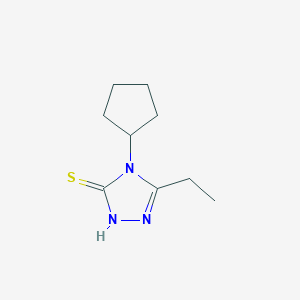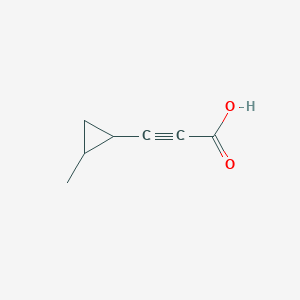![molecular formula C11H13N3O B13158624 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde serves as a valuable intermediate for constructing complex molecular architectures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: In material science, the compound can be used to synthesize new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde
Comparison: Compared to similar compounds, 2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of the pyrimidine-5-carbaldehyde moiety
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c15-7-8-5-12-11(13-6-8)14-9-1-2-10(14)4-3-9/h5-7,9-10H,1-4H2 |
InChI-Schlüssel |
DRGJXMSIERBPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2C3=NC=C(C=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)

![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)






![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
